

Application Note and Synthesis Protocol for 6,7-Dimethoxyquinoxalin-2-ol

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Compound of Interest

Compound Name: **6,7-Dimethoxyquinoxalin-2-ol**

Cat. No.: **B1312644**

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Abstract

This document provides a detailed protocol for the synthesis of **6,7-Dimethoxyquinoxalin-2-ol**, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the well-established cyclocondensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and glyoxylic acid. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

Quinoxaline derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The quinoxalin-2-ol scaffold, in particular, is a common core in many bioactive molecules. **6,7-Dimethoxyquinoxalin-2-ol** serves as a valuable building block for the synthesis of more complex molecules due to the presence of the reactive hydroxyl group and the electron-donating methoxy groups on the benzene ring. The synthesis protocol described herein is a straightforward and efficient method for the preparation of this compound.

The overall reaction scheme is as follows:

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Figure 1. Synthesis of **6,7-Dimethoxyquinoxalin-2-ol** via cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with glyoxylic acid.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of **6,7-Dimethoxyquinoxalin-2-ol**.

Materials:

- 4,5-Dimethoxy-1,2-phenylenediamine (1.0 eq)
- Glyoxylic acid monohydrate (1.1 eq)
- Ethanol
- Water (deionized)
- Sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Büchner funnel and filter paper
- Separatory funnel
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- Mass spectrometer
- FTIR spectrometer

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in a 1:1 mixture of ethanol and water.
- Addition of Reagent: To the stirred solution, add glyoxylic acid monohydrate (1.1 eq) portion-wise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8.

- Isolation: If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol. If no precipitate forms, proceed to extraction.
- Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure **6,7-Dimethoxyquinoxalin-2-ol**.
- Characterization: Characterize the purified product by determining its melting point and recording its ^1H NMR, ^{13}C NMR, Mass, and IR spectra.

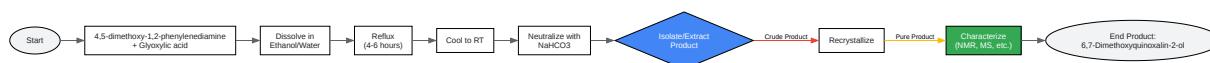
Data Presentation

The following table summarizes the expected physicochemical and spectroscopic data for the synthesized **6,7-Dimethoxyquinoxalin-2-ol**.

Parameter	Expected Value
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃
Molecular Weight	206.20 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	>250 °C (decomposes)
Yield	85-95%
¹ H NMR (DMSO-d ₆)	δ (ppm): 12.1 (s, 1H, OH), 7.8 (s, 1H, H-3), 7.1 (s, 1H, H-5), 7.0 (s, 1H, H-8), 3.9 (s, 6H, 2x OCH ₃)
¹³ C NMR (DMSO-d ₆)	δ (ppm): 155.0, 150.0, 148.0, 142.0, 135.0, 130.0, 110.0, 105.0, 100.0, 56.0
Mass Spec (ESI-MS)	m/z: 207.07 [M+H] ⁺
IR (KBr, cm ⁻¹)	3400-3200 (O-H stretch), 3100-3000 (C-H aromatic stretch), 2950-2850 (C-H aliphatic stretch), 1680 (C=O stretch), 1620 (C=N stretch), 1520 (C=C aromatic stretch), 1250 (C-O ether stretch)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **6,7-Dimethoxyquinoxalin-2-ol**.



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